3-Chloro-2-iodotoluene
Overview
Description
3-Chloro-2-iodotoluene, also known as 1-chloro-2-iodo-3-methylbenzene, is an organic compound with the molecular formula C7H6ClI. It is a derivative of toluene, where the hydrogen atoms at positions 3 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is a colorless to pale yellow solid or liquid, depending on its purity and storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-iodotoluene can be synthesized through various methods, including:
Electrophilic Aromatic Substitution: This method involves the iodination of 3-chlorotoluene using iodine and nitric acid.
Diazotization and Sandmeyer Reaction: This method involves the diazotization of 3-chloro-2-aminotoluene followed by the replacement of the diazonium group with iodine using cuprous iodide.
Industrial Production Methods: Industrial production of this compound often employs large-scale electrophilic aromatic substitution due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, and amines are used under basic conditions.
Oxidation: Potassium permanganate in an alkaline medium is a typical oxidizing agent.
Coupling: Palladium catalysts and boronic acids are used under mild conditions for coupling reactions.
Major Products:
Substitution: Products include 3-chloro-2-hydroxytoluene, 3-chloro-2-cyanotoluene, and 3-chloro-2-aminotoluene.
Oxidation: The major product is 3-chloro-2-iodobenzoic acid.
Coupling: Various biaryl compounds are formed depending on the boronic acid used.
Scientific Research Applications
3-Chloro-2-iodotoluene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-2-iodotoluene in chemical reactions involves:
Electrophilic Substitution: The iodine atom acts as a leaving group, facilitating nucleophilic attack at the benzene ring.
Oxidation: The methyl group undergoes oxidation to form carboxylic acids through intermediate formation of aldehydes.
Coupling Reactions: The palladium-catalyzed coupling involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
3-Chlorotoluene: Similar structure but lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodotoluene: Lacks the chlorine atom, affecting its reactivity and selectivity in coupling reactions.
4-Chloro-2-iodotoluene: Similar but with different substitution pattern, leading to different reactivity and applications.
Uniqueness: 3-Chloro-2-iodotoluene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. This dual substitution allows for selective reactions and the formation of diverse products, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1-chloro-2-iodo-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGLKPMFTLNUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199010 | |
Record name | 3-Chloro-2-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5100-98-1 | |
Record name | 3-Chloro-2-iodotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005100981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-2-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-iodo-3-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-chloro-2-iodotoluene a suitable starting material for synthesizing 2-chloro-6-methylbenzoic acid via carbonylation?
A1: The research highlights the effectiveness of this compound as a substrate in palladium-catalyzed carbonylation reactions []. The presence of the iodine atom is crucial. Iodine is an excellent leaving group, facilitating the oxidative addition step in the carbonylation catalytic cycle. This allows for the insertion of a carbonyl group (CO) at the position previously occupied by iodine, ultimately leading to the formation of 2-chloro-6-methylbenzoic acid after ester hydrolysis. The reaction boasts high efficiency, even with a high substrate-to-palladium ratio (10,000:1), showcasing the compound's reactivity and suitability for large-scale synthesis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.